molecular formula C12H20O B13270739 1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde

1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde

Cat. No.: B13270739
M. Wt: 180.29 g/mol
InChI Key: JROSBVWGFBTEKT-UHFFFAOYSA-N
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Description

1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cyclopropane derivative with an ethyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes or cycloalkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple . The reaction conditions often require a solvent like diethyl ether and are carried out at low temperatures to ensure the stability of the carbene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 1-(3-Ethylcyclohexyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(3-Ethylcyclohexyl)cyclopropane-1-methanol.

    Substitution: 1-(3-Ethylcyclohexyl)cyclopropane-1-bromide.

Scientific Research Applications

1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the ethylcyclohexyl group, making it less sterically hindered and more reactive.

    1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

    1-(3-Propylcyclohexyl)cyclopropane-1-carbaldehyde: Contains a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness

1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde is unique due to the presence of the ethylcyclohexyl group, which imparts specific steric and electronic properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

1-(3-Ethylcyclohexyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features. This compound exhibits potential biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclopropane ring substituted with an ethyl group and an aldehyde functional group. This configuration contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The strain energy in the cyclopropane ring may enhance its reactivity, allowing it to participate in significant biochemical interactions. The aldehyde group can engage in nucleophilic attacks and form Schiff bases with amines, which is critical in drug-receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropane derivatives, providing insights into the potential applications of this compound:

  • Study on Related Cyclopropanes :
    • A study investigating the pharmacological effects of similar cyclopropane compounds found that they exhibited significant cytotoxicity against various cancer cell lines.
    • The mechanism was linked to their ability to disrupt cellular signaling pathways involved in cell proliferation.
  • Pharmacokinetics and Metabolism :
    • Research on the metabolic pathways of cyclopropane derivatives revealed that these compounds often undergo rapid metabolism, impacting their bioavailability and therapeutic efficacy.
    • Understanding these pathways is crucial for optimizing the pharmacological profiles of new derivatives like this compound.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(Cyclohexyl)cyclopropane-1-carboxylic acidCyclohexyl group without ethyl substitutionAnti-inflammatory
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acidMethyl group at position 4Anticancer properties
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acidEthyl group instead of methylEnhanced reactivity

This table illustrates how variations in substituents can significantly influence the biological behavior and potential applications of these compounds.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(3-ethylcyclohexyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-10-4-3-5-11(8-10)12(9-13)6-7-12/h9-11H,2-8H2,1H3

InChI Key

JROSBVWGFBTEKT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)C2(CC2)C=O

Origin of Product

United States

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